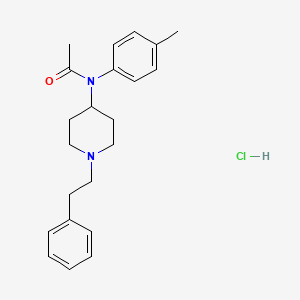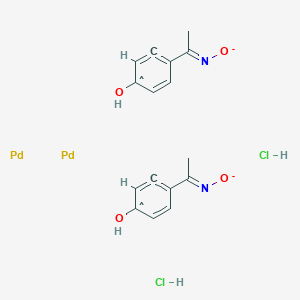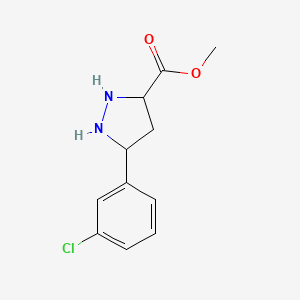
Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate is a chemical compound belonging to the pyrazolidine family Pyrazolidines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a methyl ester group at the 3-position and a 3-chlorophenyl group at the 5-position, making it a derivative of pyrazolidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazolidine ring. The final step involves esterification with methanol to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can lead to the formation of pyrazolidines with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Pyrazolidinones
Reduction: Substituted pyrazolidines
Substitution: Various functionalized pyrazolidines
Aplicaciones Científicas De Investigación
Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.
Industry: It finds use in the production of agrochemicals and materials science for the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The chlorophenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The pyrazolidine ring structure allows for versatile interactions with biological macromolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(3-chlorophenyl)pyrrolidine-3-carboxylate
- Methyl 5-(3-chlorophenyl)pyrazole-3-carboxylate
- Methyl 5-(3-chlorophenyl)imidazolidine-3-carboxylate
Uniqueness
Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of the pyrazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential for functionalization set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H13ClN2O2 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-5,9-10,13-14H,6H2,1H3 |
Clave InChI |
XWBCNTUQQBOGRZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(NN1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3R)-N-Hydroxy-N'-[(2S)-1-methylamino-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide sodium salt](/img/structure/B12358087.png)
![N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12358096.png)
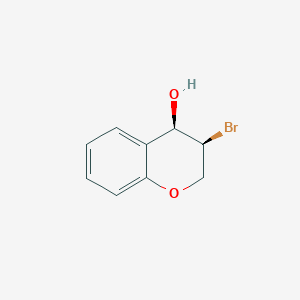
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B12358118.png)
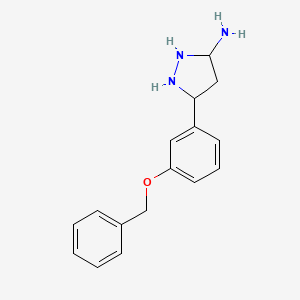
![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B12358130.png)
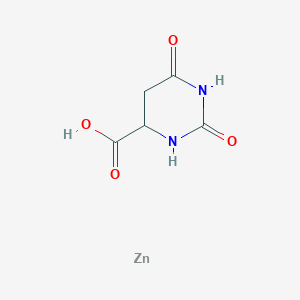
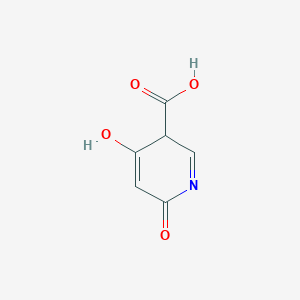
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
![5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12358153.png)
